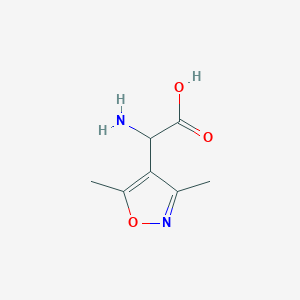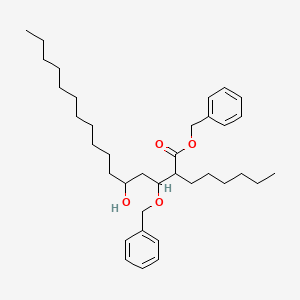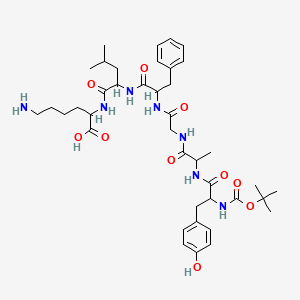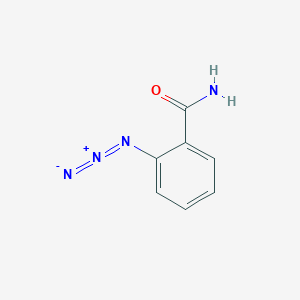
Ethyl 3-aminoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-aminoacrylate is an organic compound with the molecular formula C5H9NO2. It is an ester derivative of 3-aminoacrylic acid and is characterized by the presence of an amino group attached to the acrylate moiety. This compound is of significant interest in organic synthesis and polymer chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method enhances efficiency and scalability, allowing for the production of large quantities of the compound. The reaction is typically carried out in a tubular reactor with precise control over temperature and pressure to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-aminoacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted acrylates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroacrylates, while substitution reactions can produce a wide range of substituted acrylates .
Scientific Research Applications
Ethyl 3-aminoacrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 3-aminoacrylate involves its reactivity with various nucleophiles and electrophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Ethyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 3-aminoacrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-Aminopropenoic acid: The parent acid of this compound, lacking the ester group.
Uniqueness: this compound’s unique combination of an amino group and an acrylate ester makes it particularly versatile in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChI Key |
FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)













